2-Bromothiazol-4-amine

Overview

Description

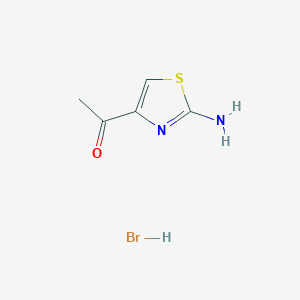

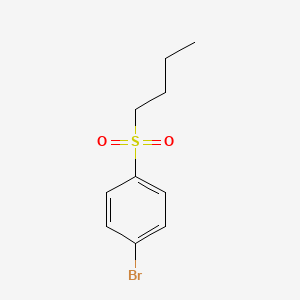

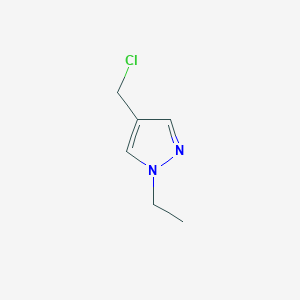

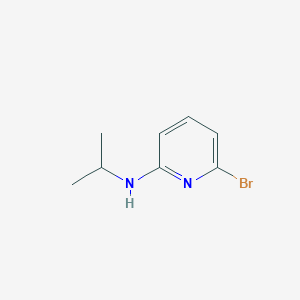

2-Bromothiazol-4-amine (2-BTA) is an organic compound that is widely used in scientific research due to its versatile properties. It is a heterocyclic compound that belongs to the thiazole family of compounds and has a five-membered ring structure. 2-BTA is used in a variety of applications, including in the synthesis of other compounds, in biochemical and physiological studies, and in laboratory experiments.

Scientific Research Applications

Synthesis of Antibiotic Fragments

2-Bromothiazol-4-amine plays a crucial role in the synthesis of antibiotic fragments, specifically in the development of the eastern fragment of thiazole peptide GE2270 A. The process involves regioselective functionalization of 2,4-dibromothiazole via metalation and nucleophilic addition or palladium-mediated cross-coupling. This method allows for the preparation of amino alcohols with high diastereoselectivities, pivotal for antibiotic synthesis. The approach demonstrates the compound's utility in creating complex molecular architectures, underscoring its importance in antibiotic research (Delgado, Heckmann, Müller, & Bach, 2006).

Anticancer Applications

Research on amino acid derivatives of bromothiazole, including this compound, has shown promising anticancer properties. These compounds have been synthesized and characterized, demonstrating significant antiproliferative and cytotoxic effects on human adenocarcinoma-derived cell lines, such as Caco-2 cells. The study highlights the potential of this compound derivatives as a foundation for developing new cancer treatments, particularly targeting colon cancer (Vale, Correia-Branco, Patrício, Duarte, & Martel, 2017).

Corrosion Inhibition

This compound and its derivatives have been studied for their corrosion inhibition properties, particularly in protecting mild steel in sulfuric acid media. The compounds act as cathodic inhibitors by adsorbing on the iron surface, hindering the transport of metal ions and retarding hydrogen evolution reaction. This application is crucial for extending the life of metal infrastructure and reducing maintenance costs, showcasing the compound's versatility beyond pharmaceutical applications (Berisha, Podvorica, Mehmeti, Syla, & Vataj, 2015).

Polymer Synthesis

The synthesis of novel electron-deficient polymers incorporating 2-bromothiazole units has been reported. These polymers exhibit small optical band gaps and low-lying HOMO energy levels, demonstrating semiconducting behavior suitable for organic field-effect transistors. This research opens up new possibilities for using this compound in the development of electronic materials, indicating its potential in advancing polymer chemistry and electronics (Al‐Hashimi, Labram, Watkins, Motevalli, Anthopoulos, & Heeney, 2010).

Chemical Modification and Therapeutic Activity

This compound serves as a foundational compound for chemical modifications aimed at producing derivatives with high therapeutic activity. Research into the acyl derivatives of thiazolo[5,4-b]indole has shown that by modifying this compound, compounds with potential antihypoxic and actoprotective effects can be synthesized. This application underscores the compound's significance in the discovery and development of new pharmaceuticals with varied biological activities (Lopatik, Kuvaeva, Bondareva, Naidenov, & Tychinskaya, 2019).

Mechanism of Action

Target of Action

Similar compounds, such as imidazole-containing compounds, have been found to interact with a broad range of biological targets, including enzymes and receptors .

Mode of Action

This interaction could potentially alter cellular processes, leading to the observed biological effects .

Biochemical Pathways

Related compounds have been found to influence various biochemical pathways, leading to a range of downstream effects .

Result of Action

Related compounds have been found to exhibit a range of biological activities, including antimicrobial and antitumor effects .

Action Environment

Factors such as ph, temperature, and the presence of other molecules can potentially influence the action of similar compounds .

Biochemical Analysis

Biochemical Properties

2-Bromothiazol-4-amine plays a significant role in biochemical reactions, particularly in the synthesis of coumarin derivatives with antimicrobial properties . It interacts with various enzymes and proteins, influencing their activity. For instance, it has been used in the preparation of compounds that exhibit antimicrobial activity, suggesting its potential interaction with microbial enzymes and proteins . The nature of these interactions often involves the inhibition or modulation of enzyme activity, which can lead to the disruption of microbial metabolic processes.

Cellular Effects

The effects of this compound on various types of cells and cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, its antimicrobial properties indicate that it can disrupt microbial cell function, leading to cell death . In mammalian cells, it may interact with cellular enzymes and proteins, altering their function and impacting cellular processes such as DNA replication, transcription, and translation.

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. It can bind to specific biomolecules, leading to enzyme inhibition or activation. For instance, its interaction with microbial enzymes can inhibit their activity, thereby disrupting microbial metabolic pathways . Additionally, this compound may influence gene expression by interacting with transcription factors or other regulatory proteins, leading to changes in the expression of specific genes.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that this compound is relatively stable under specific storage conditions, such as being kept in a dark place and under an inert atmosphere at -20°C . Its degradation over time can lead to a decrease in its efficacy and potential changes in its biochemical properties.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, it may exhibit beneficial effects, such as antimicrobial activity, without causing significant toxicity. At higher doses, it can lead to toxic or adverse effects, including damage to vital organs and disruption of normal physiological processes . These threshold effects highlight the importance of determining the optimal dosage for therapeutic applications while minimizing potential side effects.

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its metabolism. For instance, it may undergo phase II biotransformation reactions, such as glucuronidation or sulfoconjugation, which serve as detoxifying steps in its metabolism . These metabolic pathways can influence the compound’s bioavailability, efficacy, and potential toxicity.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are critical for its biological activity. It may interact with specific transporters or binding proteins that facilitate its uptake and distribution within the cell . Additionally, its localization and accumulation in specific tissues can influence its therapeutic effects and potential toxicity.

Subcellular Localization

The subcellular localization of this compound can affect its activity and function. It may be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications . For example, its localization to the nucleus may influence gene expression, while its presence in the cytoplasm can affect various metabolic processes.

Properties

IUPAC Name |

2-bromo-1,3-thiazol-4-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H3BrN2S/c4-3-6-2(5)1-7-3/h1H,5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CFVNVCUJPRPMCN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(N=C(S1)Br)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H3BrN2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60604740 | |

| Record name | 2-Bromo-1,3-thiazol-4-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60604740 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

179.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

41731-33-3 | |

| Record name | 2-Bromo-1,3-thiazol-4-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60604740 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-Bromo-2-chlorobenzo[d]thiazole](/img/structure/B1287683.png)